(3-Bromo-2,4-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 It is a brominated derivative of dimethoxyphenylmethanol, characterized by the presence of bromine and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,4-dimethoxyphenyl)methanol typically involves the bromination of 2,4-dimethoxybenzyl alcohol. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.
Major Products Formed
Oxidation: 3-Bromo-2,4-dimethoxybenzaldehyde or 3-Bromo-2,4-dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxyphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-2,4-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase. The bromine and methoxy groups play a crucial role in binding to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed progression of certain diseases .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzyl alcohol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4,5-dimethoxyphenylmethanol: Similar structure but with different positioning of the methoxy groups, leading to different chemical properties.
3,4-Dimethoxybenzyl alcohol: Similar structure but without the bromine atom, affecting its reactivity and biological activity.
Uniqueness
(3-Bromo-2,4-dimethoxyphenyl)methanol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the methoxy groups influence its solubility and interaction with biological targets .
Properties
IUPAC Name |
(3-bromo-2,4-dimethoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-4,11H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOSSSWQOKSMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.